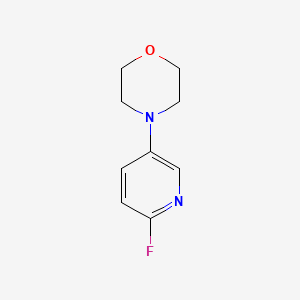
3-fluoroazetidine-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-fluoroazetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine derivatives with fluorinating agents under controlled conditions. One common method includes the use of 3-azetidinecarbonitrile as a starting material, which is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
化学反应分析
3-Fluoroazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation, resulting in the formation of amines.
科学研究应用
3-Fluoroazetidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
作用机制
The mechanism of action of 3-fluoroazetidine-3-carbonitrile hydrochloride is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The nitrile group also plays a crucial role in the compound’s reactivity and binding affinity .
相似化合物的比较
3-Fluoroazetidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoroazetidine hydrochloride: This compound has two fluorine atoms instead of one, which can lead to different chemical and biological properties.
Azetidine hydrochloride: Lacks the fluorine and nitrile groups, making it less reactive and less versatile in synthetic applications.
3-Aminotetrahydrofuran: Contains an amino group and a tetrahydrofuran ring, offering different reactivity and applications in comparison to this compound
属性
CAS 编号 |
2231676-20-1 |
|---|---|
分子式 |
C4H6ClFN2 |
分子量 |
136.55 g/mol |
IUPAC 名称 |
3-fluoroazetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H |
InChI 键 |
MTVMHXOLRULCFW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(C#N)F.Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



